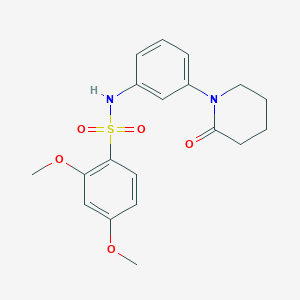![molecular formula C11H14N2O3S B2643601 N-[2-(Methanesulfonamidomethyl)phenyl]prop-2-enamide CAS No. 2361639-11-2](/img/structure/B2643601.png)
N-[2-(Methanesulfonamidomethyl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Methanesulfonamidomethyl)phenyl]prop-2-enamide, commonly known as MSMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MSMP is a sulfonamide-based compound that has been synthesized and studied for its biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of MSMP is not fully understood. However, it is believed to interact with various cellular pathways involved in cell growth, survival, and inflammation. MSMP has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. It has also been reported to activate the JNK pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
MSMP has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines such as TNF-α and IL-6. MSMP has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are known to induce inflammation. In addition, MSMP has been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MSMP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to exhibit low toxicity in vitro and in vivo. However, MSMP has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, there is limited information available on its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for research on MSMP. One area of research is to further elucidate its mechanism of action and cellular pathways involved in its anti-inflammatory and anti-cancer effects. Another area of research is to investigate its pharmacokinetics and pharmacodynamics in vivo. In addition, there is a need for more preclinical and clinical studies to evaluate its safety and efficacy in various diseases. Finally, there is a need for the development of novel MSMP analogs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of MSMP involves the reaction of 2-chloroacrylonitrile with 2-aminobenzyl alcohol in the presence of methanesulfonic acid. The resulting product is then purified by recrystallization to obtain MSMP in high purity. This method has been optimized for large-scale production of MSMP and has been used in various research studies.
Aplicaciones Científicas De Investigación
MSMP has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro and in vivo. MSMP has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Propiedades
IUPAC Name |
N-[2-(methanesulfonamidomethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-3-11(14)13-10-7-5-4-6-9(10)8-12-17(2,15)16/h3-7,12H,1,8H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFDRQVOSGCPSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=CC=C1NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
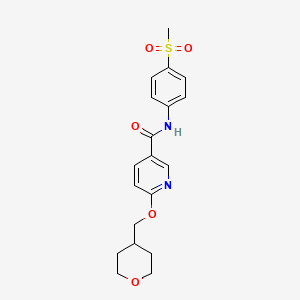
![1-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B2643520.png)
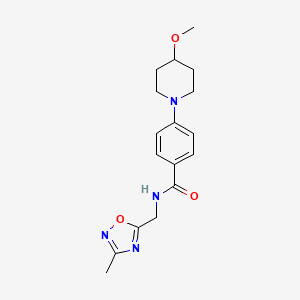
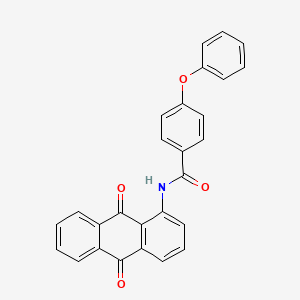
![N-(3-Oxaspiro[5.5]undecan-9-yl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2643525.png)
![N'-(3-Methylsulfanylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2643526.png)
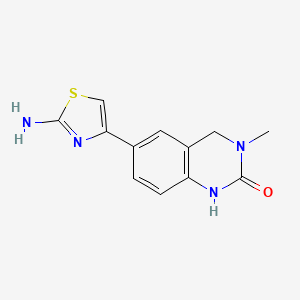
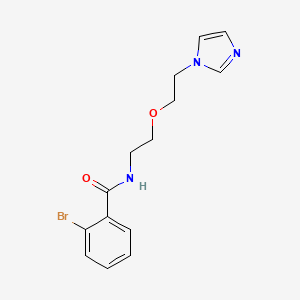
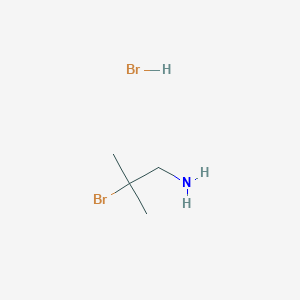
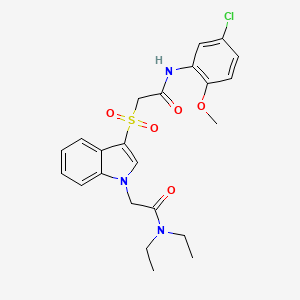
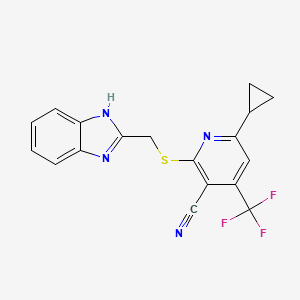
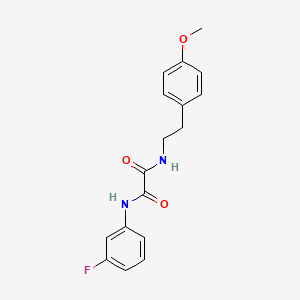
![4-(3-chlorobenzo[b]thiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2643536.png)
